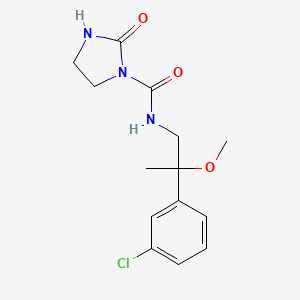
N-(2,6,8-三甲基喹啉-4-基)吡啶甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
There is a study that discusses the synthesis of Zn (II) complexes with quinoline supported amidate ligands . The complexes were synthesized by deprotonation of the ligands and characterized by IR, NMR, and Single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of “N-(2,6,8-trimethylquinolin-4-yl)picolinamide” consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
A sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .Physical And Chemical Properties Analysis
The physical and chemical properties of picolinamide, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 334.4±15.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .科学研究应用
Medicinal Chemistry Research
Quinoline, which is a part of the structure of the compound, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could potentially be used in the development of new drugs .
Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . This implies that “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could be used in various synthetic processes .
Industrial Chemistry
Given the importance of quinoline in industrial chemistry , it’s possible that “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could have applications in the production of various industrial chemicals .
Fluorescence Studies
Zn(II) complexes of “N-(2,6,8-trimethylquinolin-4-yl)picolinamide” have been synthesized and characterized by IR, NMR, and Single crystal X-ray crystallography . These complexes demonstrate intense fluorescence bands in comparison with their corresponding ligands with well-distinguished intensity . This suggests potential applications in fluorescence studies .
Catalytic Activity
The same Zn(II) complexes act as efficient catalysts in various transesterification reactions . This indicates that “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could be used in catalysis .
Green Chemistry
Recent advances in chemistry have led to greater societal expectations that chemists should produce greener and more sustainable chemical processes . Given the importance of quinoline in these processes , “N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide” could potentially be used in the development of greener chemical processes .
作用机制
Target of Action
The primary target of the compound N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide, also known as N-(2,6,8-trimethylquinolin-4-yl)picolinamide, is the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of lipid metabolism in cells .
Mode of Action
N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide interacts with its target, the Sec14p protein, by binding to it . This binding inhibits the function of Sec14p, leading to changes in lipid metabolism within the cell .
Biochemical Pathways
The inhibition of Sec14p by N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide affects the lipid metabolism pathway . This can lead to downstream effects such as changes in cell membrane composition and function, potentially affecting various cellular processes .
Result of Action
The molecular and cellular effects of N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide’s action primarily involve changes in lipid metabolism due to the inhibition of Sec14p . These changes can affect various cellular processes, potentially leading to altered cell function .
安全和危害
未来方向
A novel series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated on human cancer cell lines. Among them, one compound displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib . This suggests potential future directions for the development of “N-(2,6,8-trimethylquinolin-4-yl)picolinamide” and related compounds in cancer treatment.
属性
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17-14(9-11)16(10-13(3)20-17)21-18(22)15-6-4-5-7-19-15/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTJFFNCOUGUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6,8-trimethylquinolin-4-yl)picolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2605920.png)


![Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2605925.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2605926.png)
![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)
![N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2605928.png)
![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)
![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)
![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)